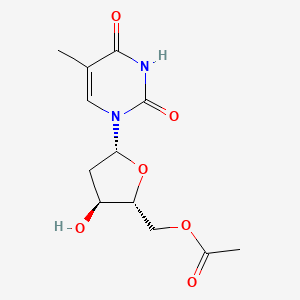

5'-O-acetylthymidine

説明

5'-O-Acetylthymidine is a thymidine derivative where an acetyl group is esterified to the 5'-hydroxyl position of the deoxyribose sugar. Thymidine itself consists of a thymine base linked to a deoxyribose moiety. The acetylation at the 5'-position modifies the molecule's physicochemical properties, such as solubility and metabolic stability, and can influence its biological activity.

特性

CAS番号 |

35898-31-8 |

|---|---|

分子式 |

C12H16N2O6 |

分子量 |

284.26 g/mol |

IUPAC名 |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(16)9(20-10)5-19-7(2)15/h4,8-10,16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |

InChIキー |

ACYSKFODOKGJMA-IVZWLZJFSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

5'-O-acetylthymidine can be synthesized through the acetylation of thymidine. The reaction typically involves thymidine and acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield thymidine acetate.

Industrial Production Methods

Industrial production of thymidine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5'-O-acetylthymidine undergoes various chemical reactions, including:

Hydrolysis: 5'-O-acetylthymidine can be hydrolyzed to thymidine and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: 5'-O-acetylthymidine can be oxidized to form thymidine derivatives.

Substitution: 5'-O-acetylthymidine can undergo nucleophilic substitution reactions to form various thymidine analogs.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Thymidine and acetic acid.

Oxidation: Thymidine derivatives.

Substitution: Various thymidine analogs.

科学的研究の応用

5'-O-acetylthymidine has numerous applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of thymidine analogs and other nucleoside derivatives.

Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division.

Medicine: Used in the development of antiviral drugs, such as azidothymidine (AZT), which is used to treat HIV infection.

Industry: Utilized in the production of radiolabeled thymidine for use in various biochemical assays.

作用機序

5'-O-acetylthymidine exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a substrate for DNA polymerase, allowing the enzyme to synthesize new DNA strands. This incorporation can be used to measure DNA synthesis and cell proliferation. Additionally, thymidine acetate can be phosphorylated to form thymidine triphosphate, which is essential for DNA replication and repair.

類似化合物との比較

Structural Isomers: 5'- vs. 3'-O-Acetylthymidine

The position of acetylation significantly impacts biological activity. For example:

Structural Comparison Table

| Compound | Acetylation Position | Source | Cytotoxic Activity |

|---|---|---|---|

| 5'-O-Acetylthymidine | 5' | Theonella sp., C. australis | Yes |

| 3'-O-Acetylthymidine | 3' | C. australis | No |

Base-Modified Analogues: Thymidine vs. Deoxyuridine/Uridine Derivatives

The base structure distinguishes related acetylated nucleosides:

Base-Modified Compounds Table

Complex Derivatives: Phosphate and Boron-Containing Analogues

Functionalized Derivatives Table

| Compound | Functional Group | Key Property |

|---|---|---|

| 3'-O-Acetylthymidine 5'-Diphosphate | Diphosphate | Charged, enzyme substrates |

| 5'-O-(o-Carboran-1-ylmethyl)uridine | Boron cluster | Potential neutron capture therapy |

Key Research Findings

Biological Activity : 5'-O-Acetylthymidine from Theonella sp. demonstrated moderate anti-proliferative effects, though macrolides (e.g., swinholide A) dominated activity in the same extracts .

Synthetic Utility : Acetyl groups are less stable than trityl or benzoyl groups, making them suitable for transient protection in solution-phase synthesis .

Metabolic Stability : Acetylation at the 5'-position may slow enzymatic degradation compared to unmodified thymidine, though this requires further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。